cis-LY393053

Beschreibung

Eigenschaften

CAS-Nummer |

394735-81-0 |

|---|---|

Molekularformel |

C21H21NO4S |

Molekulargewicht |

383.5 g/mol |

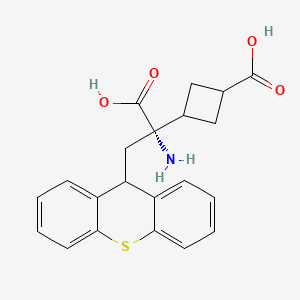

IUPAC-Name |

3-[(1S)-1-amino-1-carboxy-2-(9H-thioxanthen-9-yl)ethyl]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C21H21NO4S/c22-21(20(25)26,13-9-12(10-13)19(23)24)11-16-14-5-1-3-7-17(14)27-18-8-4-2-6-15(16)18/h1-8,12-13,16H,9-11,22H2,(H,23,24)(H,25,26)/t12?,13?,21-/m0/s1 |

InChI-Schlüssel |

KXEPELZEWQYLKO-BOOFNHFASA-N |

Isomerische SMILES |

C1C(CC1[C@@](CC2C3=CC=CC=C3SC4=CC=CC=C24)(C(=O)O)N)C(=O)O |

Kanonische SMILES |

C1C(CC1C(CC2C3=CC=CC=C3SC4=CC=CC=C24)(C(=O)O)N)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-amino-2(S)-(3-cis-carboxycyclobutyl-3-(9-thioxanthen-9-yl)propionic acid) 2-amino-2-(3-cis-carboxycyclobutyl-3-(9-thioxanthyl)propionic acid) 2-amino-2-(3-trans-carboxycyclobutyl-3-(9-thioxanthyl)propionic acid) LY 393053 LY393053 LY393675 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Antagonistic Action of cis-LY393053 on Group I Metabotropic Glutamate Receptors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of cis-LY393053, a potent antagonist of group I metabotropic glutamate (mGlu) receptors.[1] This document collates available preclinical data, details key experimental methodologies used to characterize its pharmacological profile, and presents its established role in elucidating the differential functions of cell surface versus intracellular mGlu receptors. The information is intended to serve as a foundational resource for researchers and professionals engaged in neuroscience drug discovery and development.

Core Mechanism of Action: Antagonism of Group I mGlu Receptors

This compound is a derivative of the 4-carboxyphenylglycine pharmacophore and functions as a competitive antagonist at group I metabotropic glutamate receptors.[1] This group comprises mGlu1 and mGlu5 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/G11 signaling cascade.[2][3] Upon activation by the endogenous ligand glutamate, these receptors stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), modulating a wide array of neuronal functions.[2][3] this compound exerts its effect by blocking the binding of glutamate to these receptors, thereby inhibiting the downstream signaling cascade.

A critical feature of this compound is its impermeability to the cell membrane.[4][5][6] This characteristic has made it an invaluable pharmacological tool for distinguishing the physiological roles of mGlu receptors located on the cell surface from those present on intracellular membranes, such as the endoplasmic reticulum and nuclear membrane.[5][6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for LY393053 and its active cis-isomer.

Table 1: In Vitro Potency of LY393053 Series

| Compound Series | Receptor Target | Assay | Potency (IC50) | Reference |

| LY393053 and related compounds | Group I mGlu Receptors (mGlu1 and mGlu5) | Phosphoinositide (PI) Hydrolysis | 1 to 30 µM | [1] |

Table 2: In Vivo Efficacy of LY393053

| Compound | Model | Endpoint | Route of Administration | Potency (ED50) | Reference |

| LY393053 | DHPG-induced limbic seizures in mice | Inhibition of seizures | Intracerebroventricular | 9 nmol | [1] |

| This compound | DHPG-induced PI hydrolysis in rat hippocampus and cerebellum | Inhibition of PI hydrolysis | - | Dose-dependent inhibition | [1] |

| This compound | DHPG-induced PI hydrolysis in rat hippocampus | Inhibition of PI hydrolysis | Intraperitoneal (30 mg/kg) | Significant inhibition | [1][4] |

Key Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay (In Vitro)

This assay is a functional measure of Gq-coupled receptor activation, such as group I mGlu receptors.

-

Objective: To determine the potency of antagonist compounds in blocking agonist-induced stimulation of phospholipase C.

-

Methodology:

-

Cultured cells expressing the target mGlu receptor (e.g., mGlu1 or mGlu5) are incubated with a radiolabeled inositol precursor, such as [3H]-myo-inositol, to label the cellular phosphoinositide pool.

-

The cells are then pre-incubated with varying concentrations of the antagonist (e.g., this compound).

-

A specific group I mGlu receptor agonist, such as (RS)-3,5-dihydroxyphenylglycine (DHPG), is added to stimulate the receptors.

-

The reaction is stopped, and the water-soluble inositol phosphates (IPs) are separated from the lipid fraction using anion-exchange chromatography.

-

The amount of radiolabeled IPs is quantified by scintillation counting.

-

The antagonist's inhibitory effect is determined by measuring the reduction in agonist-stimulated IP accumulation. The IC50 value, the concentration of antagonist that inhibits 50% of the maximal agonist response, is then calculated.

-

DHPG-Induced Seizure Model (In Vivo)

This in vivo model assesses the ability of a compound to antagonize the central effects of group I mGlu receptor overactivation.

-

Objective: To evaluate the anticonvulsant efficacy of group I mGlu receptor antagonists.

-

Methodology:

-

Experimental animals, typically mice, are administered the antagonist compound (e.g., LY393053) via a central route, such as intracerebroventricular (i.c.v.) injection, to ensure it reaches the target receptors in the brain.

-

Following antagonist administration, a potent group I mGlu receptor agonist, DHPG, is injected i.c.v. to induce seizure activity.

-

The animals are observed for a defined period for the onset, duration, and severity of seizure behaviors.

-

The efficacy of the antagonist is quantified by its ability to prevent or reduce the severity of the DHPG-induced seizures. The ED50, the dose of the antagonist that is effective in 50% of the animals, can be determined.

-

Visualizing Signaling Pathways and Experimental Logic

Group I mGlu Receptor Signaling Pathway

Caption: Canonical Gq signaling pathway of group I mGlu receptors and the inhibitory action of this compound.

Experimental Workflow for Differentiating Receptor Populations

Caption: Logic for using impermeable vs. permeable ligands to study mGluR5 populations.

Conclusion

This compound is a well-characterized group I metabotropic glutamate receptor antagonist. Its defining feature as a cell-impermeable antagonist has rendered it an essential tool for advancing the understanding of mGlu receptor physiology, particularly in the context of spatially distinct receptor populations. The data and methodologies presented in this guide offer a foundational understanding of its mechanism of action, empowering researchers to effectively utilize this compound in their investigations of the glutamatergic system and its role in neurological function and disease.

References

- 1. Inhibition of group I metabotropic glutamate receptor responses in vivo in rats by a new generation of carboxyphenylglycine-like amino acid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Metabotropic Glutamate Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LY-3390334 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Location and Cell-Type-Specific Bias of Metabotropic Glutamate Receptor, mGlu5, Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Activation of Intracellular Metabotropic Glutamate Receptor 5 in Striatal Neurons Leads to Up-regulation of Genes Associated with Sustained Synaptic Transmission Including Arc/Arg3.1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-LY393053 as a Selective mGluR2/3 Agonist

Disclaimer: Despite extensive searches for quantitative pharmacological data specific to cis-LY393053, no publicly available information on its binding affinity, functional potency, or detailed experimental characterization could be located. Therefore, to fulfill the structural and content requirements of this technical guide, we will utilize data for the well-characterized and structurally related selective mGluR2/3 agonist, LY404039 , as a representative example. All quantitative data and specific experimental contexts presented herein pertain to LY404039.

Executive Summary

Metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are Group II G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. As presynaptic autoreceptors, their activation leads to an inhibition of glutamate release, making them a significant therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate activity, such as schizophrenia and anxiety. This document provides a comprehensive technical overview of the pharmacology of selective mGluR2/3 agonists, using LY404039 as a prime exemplar. It details the signaling pathways, quantitative pharmacology, and the experimental protocols used to characterize such compounds.

Core Pharmacology and Mechanism of Action

Receptor Selectivity and Binding Affinity

Selective mGluR2/3 agonists like LY404039 exhibit high affinity for mGluR2 and mGluR3 subtypes with minimal activity at other mGluR subtypes and other neurotransmitter receptors. This selectivity is critical for minimizing off-target effects. The binding affinity is typically determined through radioligand binding assays.

Table 1: Binding Affinity of LY404039 at Human mGluR Subtypes

| Receptor Subtype | Ki (nM) |

| mGluR2 | 149[1] |

| mGluR3 | 92[1] |

Ki values were determined using radioligand binding assays with membranes from cells expressing recombinant human mGluR subtypes.

Functional Potency and Signaling Pathways

Activation of mGluR2/3 by an agonist initiates a signaling cascade through the Gαi/o subunit of the associated G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is the canonical signaling pathway for Group II mGluRs. The functional potency of an agonist is quantified by its ability to produce this response, typically measured as an EC50 value in a functional assay.

Table 2: Functional Potency of LY404039

| Assay Type | Cell Line | Measured Effect | EC50 (nM) |

| cAMP Inhibition | CHO cells expressing h-mGluR2 | Inhibition of forskolin-stimulated cAMP | 25.1 |

| cAMP Inhibition | CHO cells expressing h-mGluR3 | Inhibition of forskolin-stimulated cAMP | 20.4 |

EC50 values represent the concentration of LY404039 required to produce 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Below is a diagram illustrating the canonical mGluR2/3 signaling pathway.

Caption: Canonical Gαi/o signaling pathway of mGluR2/3.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of selective mGluR2/3 agonists. The following sections describe standard methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the target receptor.

Objective: To measure the displacement of a radiolabeled ligand from mGluR2 or mGluR3 by the test compound (e.g., LY404039).

Materials:

-

Membrane preparations from cells stably expressing human mGluR2 or mGluR3.

-

Radioligand: [3H]LY341495 (a potent, selective mGluR2/3 antagonist).

-

Test compound: this compound (or LY404039).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Thaw membrane preparations on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein per well.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations (typically from 10-11 to 10-5 M), and 50 µL of [3H]LY341495 (at a concentration close to its Kd, e.g., 2 nM).

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM LY341495).

-

Add 100 µL of the membrane preparation to each well.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.

Objective: To determine the EC50 of the test compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Forskolin.

-

Test compound: this compound (or LY404039).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

Procedure:

-

Culture cells to ~80-90% confluency and then harvest.

-

Resuspend cells in stimulation buffer to a desired density (e.g., 2,000-5,000 cells/well).

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of the test compound at various concentrations.

-

Add 5 µL of forskolin to a final concentration that elicits a submaximal cAMP response (e.g., 1-5 µM).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Plot the response (e.g., HTRF ratio) against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for a cAMP functional assay.

In Vivo Pharmacology

The in vivo effects of selective mGluR2/3 agonists are often evaluated in animal models of psychosis and anxiety. For instance, the ability of a compound to reverse hyperlocomotion induced by psychostimulants like phencyclidine (PCP) or amphetamine is a common preclinical screen for antipsychotic potential.[2]

Table 3: In Vivo Efficacy of LY404039 in a PCP-Induced Hyperlocomotion Model in Mice

| Treatment Group | Dose (mg/kg, i.p.) | % Reversal of PCP-Induced Hyperlocomotion |

| LY404039 | 10 | Significant reversal observed[2] |

| LY404039 | 30 | Significant reversal observed[2] |

Data represent the ability of LY404039 to attenuate the increase in locomotor activity induced by the administration of PCP (7.5 mg/kg, i.p.).[2]

Conclusion

Selective mGluR2/3 agonists, exemplified by compounds like LY404039, represent a promising class of therapeutic agents for disorders involving glutamatergic dysregulation. Their mechanism of action, centered on the Gαi/o-mediated inhibition of adenylyl cyclase and subsequent reduction in presynaptic glutamate release, provides a targeted approach to dampening excessive excitatory neurotransmission. The detailed characterization of their binding affinity, functional potency, and in vivo efficacy through standardized experimental protocols is paramount for their development as clinical candidates. While specific data for this compound remains elusive in the public domain, the methodologies and expected pharmacological profile outlined in this guide provide a robust framework for the evaluation of this and other novel mGluR2/3 agonists.

References

- 1. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for the role of metabotropic glutamate (mGlu)2 not mGlu3 receptors in the preclinical antipsychotic pharmacology of the mGlu2/3 receptor agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of cis-LY393053

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-LY393053 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). A key characteristic of this compound is its membrane impermeability, which has established it as a critical pharmacological tool for differentiating the distinct signaling pathways initiated by mGluR5 populations located on the cell surface versus those within intracellular compartments. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, its application in dissecting mGluR5 signaling, and detailed experimental protocols for its use.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders. mGluR5 is not only located on the postsynaptic membrane but also on intracellular membranes, including the endoplasmic reticulum and the nuclear membrane. This subcellular distribution gives rise to distinct signaling cascades upon activation.

This compound, with the chemical name (RS)-2-amino-2-(3-cis and trans-carboxycyclobutyl-3-(9-thioxanthyl)propionic acid), is a selective antagonist for group I mGluRs, with potent inhibitory activity at mGluR5.[1] Its polar structure renders it unable to cross cell membranes, a property that researchers have leveraged to selectively block the activity of mGluR5 located on the cell surface. This allows for the precise investigation of signaling events originating from intracellular mGluR5 pools when used in conjunction with membrane-permeable ligands.

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of mGluR5. By binding to the receptor, it prevents the endogenous ligand, glutamate, or synthetic agonists from activating the receptor and initiating downstream signaling cascades. Its primary utility lies in its inability to access intracellular mGluR5, thereby providing a means to isolate and study the functional consequences of cell surface mGluR5 activation.

Quantitative Pharmacological Data

While this compound is widely used as a pharmacological tool, specific quantitative data on its binding affinity (Ki) and functional antagonist potency (IC50) are not extensively reported in publicly available literature. Its utility is most often described in the context of its ability to block the effects of specific concentrations of mGluR5 agonists.

| Parameter | Value | Assay Conditions | Source |

| Functional Antagonism | Prevents induction of DHPG-induced LTD in rat hippocampus | Extracellular microelectrode recording in CA1 region of 12-18 day old rats. | [1] |

| Functional Antagonism | Reverses pre-established DHPG-induced LTD | Extracellular microelectrode recording in CA1 region of 12-18 day old rats. | [1] |

Note: This table will be updated as more specific quantitative data becomes available.

Experimental Protocols

The unique properties of this compound make it an invaluable tool for dissecting the differential signaling of cell surface and intracellular mGluR5. Below are detailed protocols for its application in key experiments.

Differentiating Cell Surface vs. Intracellular mGluR5-Mediated Calcium Mobilization

This protocol describes how to use this compound to distinguish between calcium signals originating from cell surface and intracellular mGluR5 activation.

Materials:

-

Primary neuronal cell culture or cell line expressing mGluR5

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

This compound

-

Membrane-permeable mGluR5 antagonist (e.g., MPEP)

-

Cell-impermeable mGluR5 agonist (e.g., DHPG)

-

Cell-permeable mGluR5 agonist (e.g., Quisqualate)

-

Balanced salt solution (e.g., HBSS)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Preparation: Plate cells at an appropriate density in a 96-well plate suitable for fluorescence measurements.

-

Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.

-

Experimental Groups: Prepare the following treatment groups:

-

Control (vehicle)

-

DHPG alone

-

Quisqualate alone

-

This compound pre-incubation followed by DHPG

-

This compound pre-incubation followed by Quisqualate

-

MPEP pre-incubation followed by DHPG

-

MPEP pre-incubation followed by Quisqualate

-

-

Antagonist Pre-incubation: Incubate the designated wells with this compound (e.g., 20 µM) or MPEP (e.g., 10 µM) for a sufficient time (e.g., 20-30 minutes) to ensure receptor binding.

-

Agonist Stimulation: Add DHPG (e.g., 100 µM) or Quisqualate (e.g., 10 µM) to the respective wells and immediately begin measuring fluorescence changes.

-

Data Acquisition and Analysis: Record fluorescence intensity over time. Calculate the change in fluorescence (ΔF/F0) to quantify the calcium response.

Expected Results:

-

DHPG will elicit a calcium response that is blocked by both this compound and MPEP, indicating it acts on cell surface mGluR5.

-

Quisqualate will induce a calcium response that is blocked by MPEP but not by this compound, demonstrating the activation of intracellular mGluR5.

Investigating Downstream Signaling Pathways (e.g., ERK Phosphorylation)

This protocol outlines the use of this compound to determine the origin of mGluR5-mediated ERK phosphorylation.

Materials:

-

Primary neuronal cell culture or brain slices

-

This compound

-

MPEP

-

DHPG

-

Quisqualate

-

Lysis buffer

-

Phospho-ERK and total-ERK antibodies

-

Western blotting reagents and equipment

Procedure:

-

Cell/Tissue Treatment: Treat cells or brain slices with the same experimental groups as in the calcium flux assay.

-

Lysis: After the desired stimulation time, lyse the cells or tissue to extract proteins.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-ERK and total-ERK.

-

Incubate with appropriate secondary antibodies.

-

Detect and quantify the protein bands.

-

-

Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal to determine the extent of ERK activation.

Expected Results:

-

DHPG-induced ERK phosphorylation will be blocked by this compound and MPEP.

-

Quisqualate-induced ERK phosphorylation will be blocked by MPEP but not by this compound, indicating that intracellular mGluR5 can also couple to the ERK pathway.[2]

In Vivo Applications

While primarily used in in vitro preparations, this compound has been utilized in some in vivo studies to investigate the role of cell surface mGluR5. Due to its membrane impermeability, local administration techniques such as intracerebroventricular or direct tissue injection are necessary to deliver the compound to the target brain region.

In Vivo Administration (Example):

-

Model: Rat model of neuropathic pain.

-

Administration: Intrathecal injection.

-

Dosage: 1-1000 nmol.

-

Observation: Attenuation of glutamate-induced pain behaviors at the 10 nmol dose.[3]

Conclusion

This compound is an indispensable pharmacological tool for the study of mGluR5. Its defining characteristic of membrane impermeability allows for the elegant dissection of signaling pathways originating from distinct subcellular receptor populations. This technical guide provides a framework for the application of this compound in elucidating the complex and multifaceted roles of mGluR5 in neuronal function. Further research is warranted to fully characterize its quantitative pharmacology and expand its application in in vivo models.

References

An In-depth Technical Guide on the Downstream Signaling Pathways of cis-LY393053

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-LY393053 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor critically involved in synaptic plasticity, learning, and memory. A key characteristic of this compound is its impermeability to the cell membrane. This property makes it an invaluable pharmacological tool to dissect the distinct downstream signaling cascades initiated by two spatially separate populations of mGluR5: those located on the cell surface and those residing on intracellular membranes, such as the endoplasmic reticulum and nuclear membrane.[1][2] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, detailed experimental protocols for their investigation, and quantitative data to support the findings.

Core Signaling Pathways Modulated by mGluR5 and the Role of this compound

Activation of mGluR5, a Gq/11-coupled receptor, classically initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3] These initial events trigger a cascade of downstream signaling pathways that differ based on the subcellular location of the receptor.

This compound, by selectively blocking cell-surface mGluR5, allows researchers to isolate and study the signaling originating from intracellular mGluR5 pools when used in conjunction with a membrane-permeable agonist like quisqualate.

Cell Surface mGluR5 Signaling

Activation of mGluR5 on the plasma membrane leads to the activation of several key signaling pathways:

-

PI3K/AKT/mTOR Pathway: Both cell surface and intracellular mGluR5 receptors have been shown to activate the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway.[2] This pathway is crucial for cell growth, proliferation, and survival.

-

JNK and CaMK Activation: The activation of both receptor populations leads to the phosphorylation of c-Jun N-terminal kinase (JNK) and Ca2+/calmodulin-dependent protein kinases (CaMK).[4]

-

CREB Phosphorylation: Both cell surface and intracellular mGluR5 activation can induce the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor vital for neuronal plasticity and survival.[4]

Intracellular mGluR5 Signaling

The signaling cascades originating from intracellular mGluR5, which can be studied by applying a membrane-permeable agonist in the presence of this compound, show distinct characteristics:

-

Sustained Calcium Release: While cell surface mGluR5 activation typically leads to a transient increase in intracellular calcium, activation of intracellular mGluR5 results in a more sustained calcium elevation.[4]

-

ERK1/2 and Elk-1 Phosphorylation: A key distinction is that only the activation of intracellular mGluR5 leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the transcription factor Elk-1.[4][5]

-

Protein Phosphatase 2A (PP2A) Activation and FMRP Degradation: The activation of intracellular mGluR5, but not cell surface receptors, engages protein phosphatase 2A (PP2A), leading to the dephosphorylation and subsequent degradation of the Fragile X Mental Retardation Protein (FMRP).[2] FMRP is an RNA-binding protein that represses translation, and its degradation can lead to de novo protein synthesis.[2]

Quantitative Data Summary

The following tables summarize quantitative data related to the use of this compound and its impact on downstream signaling.

| Compound/Parameter | Value | Cell Type/System | Reference |

| This compound Concentration for Surface Receptor Blockade | 20 µM | Striatal Neurons | [6] |

| Quisqualate (intracellular agonist) Concentration | 20 µM | Striatal Neurons | [6] |

| Change in ER Ca2+ levels (Quisqualate + LY393053) | Sustained Elevation | Striatal Neurons | [6] |

| Change in ER Ca2+ levels (NMDA) | No significant effect (-2.29 ± 0.60 S.E.M) | Striatal Neurons | [6] |

| p-ERK1/2 Fold Change (intracellular mGluR5 activation) | Upregulated | Striatal Cultures | [4] |

| p-Akt Fold Change (cell surface and intracellular mGluR5 activation) | Increased (DHPG: 167 ± 11.8%; Quis: 190.2 ± 16.4% vs control) | Postnatal P1 Striatal Cultures | [2] |

Mandatory Visualizations

Experimental Protocols

Western Blotting for Phosphorylated ERK and AKT

This protocol is adapted from standard methods for detecting phosphorylated proteins in cell lysates.

a. Cell Culture and Treatment:

-

Culture primary striatal neurons or a suitable cell line (e.g., HEK293 expressing mGluR5) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment.

-

To isolate intracellular signaling, pre-incubate the cells with 20 µM this compound for 20-30 minutes at 37°C.

-

Stimulate the cells with a membrane-permeable mGluR5 agonist (e.g., 20 µM quisqualate) for the desired time points (e.g., 5, 15, 30 minutes).

b. Cell Lysis and Protein Quantification:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C. (Antibody dilutions should be optimized as per the manufacturer's instructions, typically 1:1000).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Fura-2 AM Calcium Imaging

This protocol outlines the measurement of intracellular calcium dynamics.

a. Cell Preparation and Dye Loading:

-

Plate cells on glass coverslips suitable for imaging.

-

Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).

-

Dilute the Fura-2 AM stock to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS).

-

Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells with the physiological buffer to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature.

b. Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (340/380).

-

To isolate intracellular mGluR5 responses, perfuse the cells with a buffer containing 20 µM this compound.

-

After a stable baseline is re-established, perfuse with a buffer containing both this compound and the membrane-permeable agonist (e.g., 20 µM quisqualate).

-

Record the changes in the 340/380 fluorescence ratio over time.

-

The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.

Conclusion

This compound is an indispensable tool for elucidating the nuanced and spatially defined signaling of mGluR5. The ability to selectively antagonize cell surface receptors has revealed that intracellular mGluR5 engages distinct downstream pathways, such as ERK/Elk-1 phosphorylation and PP2A-mediated FMRP degradation, which have significant implications for synaptic plasticity and protein synthesis. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further investigate the intricate roles of mGluR5 signaling in both physiological and pathological contexts, paving the way for the development of more targeted therapeutics.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increase of intracellular calcium induced by oxytocin in hypothalamic cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of cis-LY393053: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of cis-LY393053, a notable antagonist of the metabotropic glutamate receptor 5 (mGluR5). While extensive quantitative SAR data for a series of this compound analogs is not publicly available, this document synthesizes the known pharmacological properties of the core molecule, outlines detailed experimental protocols for its characterization, and explores the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug discovery, providing a framework for understanding the molecular interactions of this compound and for the design of future mGluR5 antagonists.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in excitatory synaptic transmission and neuronal plasticity. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound is a potent and selective, cell-impermeable antagonist of mGluR5. This property has made it a valuable research tool for differentiating the signaling pathways of cell surface versus intracellular mGluR5 populations. This guide delves into the structural features of this compound that contribute to its antagonist activity and provides the methodologies required to evaluate such compounds.

Core Structure and Postulated Structure-Activity Relationship

The chemical structure of this compound, (1R,2S)-2-amino-4-[1-(9H-thioxanthen-9-yl)ethyl]cyclobutane-1,2-dicarboxylic acid, reveals a rigid cyclobutane scaffold, a bulky lipophilic thioxanthene moiety, and an amino acid functionality. While a systematic SAR study on a series of analogs is not publicly available, we can postulate the contribution of each key structural element to its antagonist activity at mGluR5.

Disclaimer: The following quantitative data is illustrative and designed to represent a plausible structure-activity relationship for analogs of this compound, based on general principles of mGluR5 antagonist SAR. This data is hypothetical due to the lack of publicly available, specific SAR data for this chemical series.

Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogs

| Compound ID | R1 (Thioxanthene Substitution) | R2 (Cyclobutane Substitution) | mGluR5 Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, nM) |

| This compound | H | α-COOH | 15 | 45 |

| Analog 1 | 2-Cl | α-COOH | 10 | 30 |

| Analog 2 | 2-Me | α-COOH | 25 | 70 |

| Analog 3 | H | β-COOH (trans) | >1000 | >1000 |

| Analog 4 | H | α-COOMe | 50 | 150 |

| Analog 5 | H | α-H | 500 | >1000 |

| Analog 6 | (Thiophene bioisostere) | α-COOH | 40 | 120 |

Key Postulated SAR Insights:

-

Thioxanthene Moiety: The bulky, lipophilic thioxanthene group is critical for high-affinity binding to the allosteric site of mGluR5. Substitutions on this ring system, such as with a chloro group (Analog 1), could enhance potency, potentially through favorable interactions within the binding pocket.

-

Cyclobutane Scaffold: The rigid cis-configuration of the carboxylic acid and the thioxanthenyl-ethyl side chain on the cyclobutane ring appears essential for correct positioning of the key pharmacophoric elements. A trans-configuration (Analog 3) likely disrupts this optimal orientation, leading to a significant loss of activity.

-

Carboxylic Acid and Amino Group: The α-amino acid functionality is crucial for activity. The free carboxylic acid group (R2 = α-COOH) is likely involved in a key hydrogen bonding interaction within the receptor. Esterification of this group (Analog 4) or its removal (Analog 5) would be expected to significantly reduce antagonist potency.

Experimental Protocols

Synthesis of this compound Analogs

A generalized synthetic scheme for the preparation of this compound analogs would likely involve the following key steps:

Detailed Methodologies:

-

[2+2] Cycloaddition: A protected cyclobutene derivative would likely undergo a [2+2] cycloaddition with an appropriately substituted ketene to form the core cyclobutanone scaffold.

-

Functional Group Interconversion: The resulting cyclobutanone would then be subjected to a series of functional group manipulations to introduce the desired side chains and stereochemistry. This may involve Wittig-type reactions or Grignard additions.

-

Introduction of the Amino Acid Moiety: The α-amino acid functionality could be introduced via methods such as the Strecker synthesis or by alkylation of a glycine enolate equivalent.

-

Deprotection: Finally, removal of all protecting groups would yield the target analog. Purification would typically be achieved by column chromatography and/or recrystallization.

Radioligand Binding Assay for mGluR5

This protocol determines the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a radiolabeled ligand from the mGluR5 receptor.

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine).

-

Non-specific control: 10 µM MPEP.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize mGluR5-expressing HEK293 cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]MPEP (e.g., 2 nM), and varying concentrations of the test compound.

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate for 60 minutes at room temperature.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay

This functional assay measures the ability of a compound to antagonize agonist-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event of mGluR5 activation.

Materials:

-

mGluR5-expressing cells (e.g., primary cortical neurons or HEK293-mGluR5).

-

mGluR5 agonist: (S)-3,5-DHPG.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Western blotting reagents and equipment.

Procedure:

-

Cell Culture: Plate cells and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

-

Stimulation: Add a fixed concentration of the mGluR5 agonist (S)-3,5-DHPG (e.g., 10 µM) and incubate for 5-10 minutes.

-

Lysis: Lyse the cells and collect the protein lysates.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK1/2 and total ERK1/2.

-

Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Determine the IC₅₀ value of the antagonist.

Signaling Pathways

This compound, as an impermeable mGluR5 antagonist, has been instrumental in elucidating the distinct signaling cascades initiated by cell surface versus intracellular mGluR5. When cell surface receptors are blocked by this compound, activation of intracellular mGluR5 by a membrane-permeable agonist leads to a specific signaling pathway.

This pathway involves the activation of the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of downstream kinases, including CaMKII and the MEK-ERK pathway, ultimately leading to the phosphorylation of transcription factors like Elk-1 and changes in gene expression.

Conclusion

This compound serves as a valuable chemical probe for the study of mGluR5 signaling. While a detailed public SAR for its scaffold is not available, the structural features and known pharmacological profile provide a strong basis for the rational design of novel mGluR5 antagonists. The experimental protocols detailed in this guide offer a robust framework for the synthesis and evaluation of such compounds. Further research into the SAR of thioxanthene-based mGluR5 antagonists could lead to the development of new therapeutics for a range of neurological and psychiatric disorders.

The Enigmatic Profile of cis-LY393053: A Guide to a Spatially-Selective mGluR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-LY393053 is a notable pharmacological tool compound, recognized primarily for its utility in dissecting the roles of cell surface versus intracellular metabotropic glutamate receptor 5 (mGluR5). While a comprehensive, publicly available dataset of its binding affinity and selectivity remains elusive, its established functional characteristics as a membrane-impermeable antagonist provide a unique approach to studying mGluR5 signaling. This technical guide synthesizes the available information on this compound, focusing on its mechanism of action and the experimental contexts in which it has been employed.

Core Concept: Spatial Selectivity

The defining feature of this compound is its inability to readily cross cell membranes. This property is the foundation of its experimental utility, allowing researchers to selectively block the activity of mGluR5 located on the cell surface without affecting intracellular receptor populations. This spatial selectivity is crucial for investigating the distinct signaling pathways and physiological roles of these spatially segregated receptor pools.

Binding Affinity and Selectivity Profile: A Qualitative Assessment

The bicyclo[3.1.0]hexane scaffold, a core structural element of this compound, is found in a variety of metabotropic glutamate receptor ligands. Depending on the stereochemistry and substitutions, these compounds can exhibit high affinity and selectivity for different mGluR subtypes, particularly those in Group II (mGluR2 and mGluR3). However, the specific stereoisomer and substitutions in this compound confer its antagonist activity at mGluR5. Without direct binding studies, its selectivity against other mGluR subtypes and other neurotransmitter receptors remains to be quantitatively defined.

Experimental Protocols and Methodologies

The primary application of this compound is in functional assays designed to differentiate between cell surface and intracellular mGluR5-mediated signaling. A common experimental paradigm involves comparing the effects of a membrane-permeable mGluR5 agonist, such as quisqualate, in the presence and absence of this compound.

General Experimental Workflow for Differentiating mGluR5 Receptor Populations

Below is a generalized workflow illustrating how this compound is used to isolate intracellular mGluR5 signaling.

Calcium Mobilization Assay

A frequently used method to assess mGluR5 function is to measure changes in intracellular calcium concentration ([Ca2+]i). Group I mGluRs, including mGluR5, couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3), which mobilizes calcium from intracellular stores.

Protocol:

-

Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing mGluR5 (e.g., primary neurons, HEK293 cells).

-

Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubation: Incubate a subset of cells with this compound at a working concentration (typically in the micromolar range) for a sufficient time to ensure binding to cell surface receptors.

-

Agonist Stimulation: Stimulate the cells with a membrane-permeable mGluR5 agonist (e.g., quisqualate) or a membrane-impermeable agonist (e.g., DHPG).

-

Data Acquisition: Measure changes in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Analysis: Compare the calcium response in the presence and absence of this compound. A response to a membrane-permeable agonist in the presence of this compound is attributed to the activation of intracellular mGluR5.

mGluR5 Signaling Pathways

The use of this compound has been instrumental in demonstrating that cell surface and intracellular mGluR5 can activate distinct downstream signaling cascades.

In Vitro Characterization of cis-LY393053: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of cis-LY393053, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). Due to its membrane-impermeable nature, this compound serves as a critical pharmacological tool to delineate the distinct signaling pathways originating from cell surface-localized mGluR5 versus those initiated by intracellular receptors. This document details the qualitative and, where available, quantitative aspects of its interaction with mGluR5, outlines standard experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a class C G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory. A key characteristic of this compound is its low membrane permeability, which restricts its action primarily to mGluR5 expressed on the cell surface. This property has been instrumental in elucidating the differential signaling cascades triggered by the activation of cell surface versus intracellular mGluR5 populations.

Data Presentation: Pharmacological Profile of this compound

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| mGluR5 | [³H]MPEP or similar | HEK293 or CHO cells expressing recombinant human or rat mGluR5 | Data Not Available | - |

| Other mGluRs | - | - | Data Not Available | - |

Table 2: Functional Antagonism of mGluR5 by this compound

| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |

| Intracellular Calcium Mobilization | Glutamate, Quisqualate | HEK293 or CHO cells expressing recombinant mGluR5 | Data Not Available | - |

| Inositol Phosphate (IP) Accumulation | Glutamate, Quisqualate | HEK293 or CHO cells expressing recombinant mGluR5 | Data Not Available | - |

Experimental Protocols

mGluR5 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the mGluR5 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the mGluR5 receptor.

Materials:

-

HEK293 or CHO cells stably expressing recombinant human or rat mGluR5.

-

Cell membrane preparation from the aforementioned cells.

-

[³H]MPEP (or another suitable radiolabeled mGluR5 antagonist) as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific binding control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).

-

96-well filter plates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture mGluR5-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of [³H]MPEP (typically at or below its Kd value).

-

Add increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For total binding, add assay buffer instead of the competitor.

-

For non-specific binding, add the non-specific binding control.

-

Add the cell membrane preparation to each well.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Detection:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This protocol outlines a functional assay to measure the antagonistic effect of this compound on mGluR5-mediated intracellular calcium release.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for mGluR5 activation.

Materials:

-

HEK293 or CHO cells stably expressing recombinant human or rat mGluR5.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

mGluR5 agonist (e.g., Glutamate, Quisqualate).

-

A fluorescent plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).

-

Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Plating: Seed the mGluR5-expressing cells into the black-walled microplates and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Remove the culture medium.

-

Load the cells with the calcium-sensitive dye in assay buffer for 1-2 hours at 37°C, according to the dye manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of this compound to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Detection:

-

Place the plate in the fluorescent plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the mGluR5 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Immediately begin kinetic measurement of the fluorescence signal for several minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Intracellular Calcium Mobilization Assay Workflow.

Signaling Pathways

This compound, by blocking cell surface mGluR5, allows for the dissection of signaling pathways. The activation of mGluR5, a Gq/11-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The use of this compound in combination with a membrane-permeable agonist (like quisqualate) has revealed that intracellular mGluR5 can activate distinct downstream pathways.

Differential Signaling of Surface vs. Intracellular mGluR5.

Conclusion

This compound is an invaluable tool for the in vitro study of mGluR5 pharmacology and signaling. Its membrane impermeability allows for the elegant dissection of signaling pathways originating from distinct subcellular receptor populations. While specific quantitative binding and functional data are not widely published, the experimental protocols provided herein offer a framework for the comprehensive characterization of this and other mGluR5 antagonists. Further studies to quantify the pharmacological profile of this compound would be of significant value to the neuroscience and drug discovery communities.

Unveiling the Nuances of Synaptic Transmission: A Technical Guide to cis-LY393053's Effects

For Immediate Release

This technical guide provides a comprehensive overview of cis-LY393053, a pivotal pharmacological tool, and its effects on synaptic transmission. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's mechanism of action, its impact on key signaling pathways, and the experimental frameworks used to elucidate its function.

Core Mechanism of Action: A Selective Antagonist of Cell-Surface mGlu5 Receptors

This compound is characterized as an impermeable and non-transported antagonist of the group 1 metabotropic glutamate receptor 5 (mGluR5).[1] Its primary utility in research lies in its ability to selectively block signaling cascades initiated at cell-surface mGluR5s. This allows for the pharmacological isolation and study of intracellular mGluR5 populations, which can still be activated by membrane-permeable agonists like quisqualate.[1][2][3] This selective antagonism is crucial for differentiating the distinct physiological roles of spatially segregated mGluR5 pools.

Quantitative Data Summary

While specific quantitative binding data for this compound is not extensively detailed in the reviewed literature, the following table summarizes related ligand binding information for mGluR5, providing context for its pharmacological environment.

| Ligand | Receptor/Membrane Source | Parameter | Value (µM) |

| DHPG | Plasma Membrane (Striatal) | IC50 | 2.94 ± 1.71 |

| DHPG | Nuclear Membrane (Striatal) | IC50 | 2.86 ± 1.23 |

| Quisqualate | Plasma Membrane (Striatal) | IC50 | 2.75 ± 1.47 |

| Quisqualate | Nuclear Membrane (Striatal) | IC50 | 1.56 ± 0.72 |

Data extracted from studies on rat striatal cultures.[3]

Impact on Synaptic Transmission and Intracellular Signaling

This compound's blockade of cell-surface mGluR5s has profound and distinct effects on synaptic transmission and downstream signaling, primarily by revealing the differential roles of cell-surface versus intracellular mGluR5 activation.

3.1. Modulation of Calcium Signaling: In dissociated rat CA1 hippocampal neurons, the cell-surface mGluR5 agonist DHPG induces oscillatory Ca2+ responses.[1] These responses are blocked by this compound. Conversely, co-application of the permeable agonist quisqualate with this compound, which isolates intracellular mGluR5 activation, results in sustained, high-amplitude Ca2+ increases in dendrites.[1]

3.2. Divergent Signaling Pathways: The selective action of this compound has been instrumental in dissecting the divergent signaling pathways originating from different mGluR5 populations.

-

Cell-Surface mGluR5 Signaling (Blocked by this compound): Activation of these receptors leads to the phosphorylation of c-Jun N-terminal kinase (JNK), Ca2+/calmodulin-dependent protein kinase IV (CaMKIV), and cAMP response element-binding protein (CREB).[1][3]

-

Intracellular mGluR5 Signaling (Unaffected by this compound): Activation of this receptor pool triggers the phosphorylation of CaMKII, MEK, and ERK1/2.[1][3] This cascade leads to the upregulation of synaptic plasticity-associated genes such as Arc/Arg3.1, c-fos, egr-1, and FosB.[2]

-

Convergent Signaling: Both cell-surface and intracellular mGluR5 activation can lead to the phosphorylation of AKT and the ribosomal protein S6 (RPS6), key components of the mTOR pathway.[4]

References

- 1. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Intracellular Metabotropic Glutamate Receptor 5 in Striatal Neurons Leads to Up-regulation of Genes Associated with Sustained Synaptic Transmission Including Arc/Arg3.1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Striatal mGlu5-mediated synaptic plasticity is independently regulated by location-specific receptor pools and divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of cis-LY393053 in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-LY393053 is a potent and selective antagonist of Group I metabotropic glutamate (mGlu) receptors, specifically targeting mGlu1 and mGlu5 subtypes. These receptors play a crucial role in modulating synaptic plasticity and neuronal excitability, and their dysfunction has been implicated in a range of neurological disorders. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows. The evidence suggests that by antagonizing Group I mGlu receptors, this compound exhibits neuroprotective, anticonvulsant, and analgesic properties, making it a compound of significant interest for the development of novel therapies for conditions such as epilepsy, neuropathic pain, and excitotoxic neuronal injury.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is tightly regulated to ensure normal brain function. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Group I mGluRs, which include mGlu1 and mGlu5, are predominantly located postsynaptically and are coupled to Gq/G11 proteins. Their activation initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.

Dysregulation of Group I mGlu receptor signaling has been linked to several neurological and psychiatric disorders, characterized by excessive neuronal excitation and synaptic dysfunction. Consequently, antagonists of these receptors have emerged as promising therapeutic agents. This compound is a competitive antagonist that is noteworthy for its inability to cross the cell membrane, making it a valuable tool for distinguishing between the roles of cell surface and intracellular mGlu5 receptors[1]. This guide synthesizes the available preclinical findings on this compound, providing a comprehensive resource for researchers in the field.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the binding of glutamate to the orthosteric site of mGlu1 and mGlu5 receptors. These receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream signaling events, including the modulation of ion channels and the activation of the extracellular signal-regulated kinase (ERK) pathway. By blocking the initial step in this cascade, this compound effectively dampens the excitatory signaling mediated by Group I mGlu receptors.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency of LY393053

| Assay | Cell Line/Preparation | Agonist | IC50 | Reference |

| Phosphoinositide (PI) Hydrolysis | Not specified | Not specified | 1-30 µM | [2] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Agonist/Insult | Endpoint | Route of Administration | ED50 / Effective Dose | Reference |

| DHPG-induced Limbic Seizures | Mouse | (RS)-3,5-dihydroxyphenylglycine (DHPG) | Inhibition of seizures | Intracerebroventricular (i.c.v.) | 9 nmol | [3] |

| DHPG-induced PI Hydrolysis | Rat | (RS)-3,5-dihydroxyphenylglycine (DHPG) | Inhibition of PI hydrolysis in hippocampus | Intraperitoneal (i.p.) | 30 mg/kg | |

| Glutamate-induced Nociception | Rat (Spared Nerve Injury model) | Glutamate | Attenuation of pain behaviors | Intrathecal | 10 nmol | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound and other Group I mGlu receptor antagonists.

DHPG-Induced Seizures in Mice

This model is used to assess the anticonvulsant properties of compounds that target Group I mGlu receptors.

Protocol:

-

Animals: Male Swiss mice are commonly used.

-

Drug Administration:

-

The test compound (e.g., this compound) or vehicle is administered via intracerebroventricular (i.c.v.) injection.

-

A specific volume (e.g., 5 µL) is injected into the lateral ventricle.

-

-

Seizure Induction:

-

A short time after the test compound administration (e.g., 15 minutes), the Group I mGlu receptor agonist (RS)-3,5-dihydroxyphenylglycine (DHPG) is administered via i.c.v. injection to induce seizures.

-

-

Observation:

-

Mice are placed in individual observation chambers and monitored for behavioral signs of seizures (e.g., clonic-tonic convulsions).

-

The latency to seizure onset and the duration of seizures are recorded.

-

-

Data Analysis:

-

The percentage of animals protected from seizures at different doses of the test compound is calculated.

-

The ED50 (the dose that protects 50% of the animals from seizures) is determined using probit analysis.

-

NMDA-Induced Excitotoxicity in Cortical Cultures

This in vitro assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced neuronal death.

Protocol:

-

Cell Culture:

-

Primary cortical neurons are harvested from embryonic rats (e.g., E17) and cultured in 96-well plates.

-

Cultures are maintained for a specific period (e.g., 7-8 days in vitro) to allow for neuronal maturation.

-

-

Drug Treatment:

-

Neurons are pre-treated with the test compound (e.g., a Group I mGluR antagonist) or vehicle for a specified duration (e.g., 30 minutes).

-

-

Excitotoxic Insult:

-

N-methyl-D-aspartate (NMDA) at a neurotoxic concentration (e.g., 50 µM) is added to the culture medium.

-

-

Incubation:

-

The cultures are incubated for 24 hours.

-

-

Viability Assessment:

-

Cell viability is measured using a lactate dehydrogenase (LDH) release assay. LDH is an enzyme released from damaged cells, and its levels in the culture medium are proportional to the extent of cell death.

-

Absorbance is read at 490 nm.

-

-

Data Analysis:

-

The percentage of neuroprotection is calculated by comparing the LDH release in treated wells to that in vehicle- and NMDA-only control wells.

-

Inflammatory Pain Model (Complete Freund's Adjuvant)

This model is used to study chronic inflammatory pain and to evaluate the analgesic efficacy of test compounds.

Protocol:

-

Animals: Adult male Sprague-Dawley or Wistar rats are typically used.

-

Induction of Inflammation:

-

A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw induces a localized and persistent inflammation.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Mechanical sensitivity is assessed using the von Frey filament test at baseline and at various time points after CFA injection.

-

Animals are placed on an elevated mesh floor and allowed to acclimate.

-

Von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw.

-

The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications (using the up-down method).

-

-

Drug Administration:

-

The test compound (e.g., this compound) or vehicle is administered (e.g., intrathecally or systemically) at a specific time point after CFA injection when inflammation and hypersensitivity are established.

-

-

Post-Drug Behavioral Testing:

-

The von Frey test is repeated at various times after drug administration to assess the analgesic effect.

-

-

Data Analysis:

-

The paw withdrawal thresholds before and after drug treatment are compared to determine the degree of analgesia.

-

Therapeutic Potential in Neurological Disorders

The preclinical data for this compound and other Group I mGlu receptor antagonists suggest therapeutic potential in a variety of neurological disorders.

-

Epilepsy: The potent anticonvulsant effects of this compound in the DHPG-induced seizure model highlight its potential for treating certain forms of epilepsy characterized by excessive glutamatergic activity.[2][3] By dampening hyperexcitability, it may help to prevent seizure generation and propagation.

-

Neuropathic and Inflammatory Pain: The demonstration that this compound can attenuate nociceptive behaviors in models of inflammatory and neuropathic pain suggests its utility as an analgesic.[4] Group I mGlu receptors are known to be involved in the central sensitization processes that underlie chronic pain states.

-

Neuroprotection: The overactivation of glutamate receptors is a key mechanism of neuronal damage in ischemic stroke and traumatic brain injury. By blocking a major pathway of glutamate-mediated hyperexcitability, Group I mGlu receptor antagonists like this compound could offer a neuroprotective strategy to mitigate neuronal loss in these conditions.[5]

-

Fragile X Syndrome and Autism Spectrum Disorders: While not directly studied with this compound, the "mGluR theory" of Fragile X syndrome posits that excessive mGluR5 signaling contributes to the synaptic and cognitive deficits in this disorder. Therefore, mGluR5 antagonists are being actively investigated as a therapeutic approach, suggesting a potential application for compounds like this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool and a promising therapeutic lead for a range of neurological disorders. Its well-defined mechanism of action as a Group I mGlu receptor antagonist is supported by robust preclinical data demonstrating its efficacy in models of epilepsy, pain, and excitotoxicity. The impermeant nature of this compound also provides a unique advantage for dissecting the roles of cell surface versus intracellular mGlu receptors in pathophysiology.

Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties to assess its potential for systemic administration and brain penetration. While no clinical trials have been reported for this compound to date, the wealth of preclinical evidence strongly supports the continued investigation of Group I mGlu receptor antagonists as a therapeutic strategy for neurological disorders. Further studies are warranted to explore its efficacy in a broader range of disease models and to elucidate the full potential of this class of compounds in the clinical setting.

References

- 1. Mechanisms Associated with Activation of Intracellular Metabotropic Glutamate Receptor, mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antagonists for group I mGluRs attenuate excitotoxic neuronal death in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-LY393053: A Technical Guide to its Application as a Selective mGluR5 Antagonist in Glutamate Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of cis-LY393053, a critical pharmacological tool in the study of glutamate neurotransmission. Contrary to being a direct modulator of presynaptic glutamate release, this compound functions as a selective, non-transported, and membrane-impermeable antagonist of the metabotropic glutamate receptor 5 (mGluR5). Its unique property of impermeability allows for the precise dissection of cell-surface versus intracellular mGluR5 signaling pathways. This document details the mechanism of action of this compound, presents available quantitative data on its application, outlines key experimental protocols, and illustrates its utility in visualizing complex signaling cascades. The information herein is intended to equip researchers with the knowledge to effectively utilize this compound as a tool to investigate the specific roles of spatially distinct mGluR5 populations in synaptic transmission, plasticity, and intracellular signaling.

Introduction to Glutamate Signaling and Metabotropic Glutamate Receptors (mGluRs)

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in nearly all aspects of brain function, including synaptic plasticity, learning, and memory. Its actions are mediated by a diverse family of receptors, broadly classified as ionotropic and metabotropic.

Metabotropic glutamate receptors (mGluRs) are Class C G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission over a slower time course than their ionotropic counterparts[1]. There are eight mGluR subtypes, categorized into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:

-

Group I (mGluR1, mGluR5): Primarily postsynaptic and coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC)[1].

-

Group II (mGluR2, mGluR3): Typically located presynaptically, these receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels and subsequently reducing glutamate release.

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also presynaptic and coupled to Gi/o, these receptors similarly act to reduce neurotransmitter release.

This guide focuses on mGluR5, a key member of the Group I mGluRs, and the unique utility of this compound in elucidating its function.

This compound: A Profile

Mechanism of Action

This compound is a selective antagonist of the mGluR5 receptor. Its most critical and defining characteristic is its membrane impermeability . It is a non-transported antagonist, meaning it cannot cross the cell membrane to interact with receptors located within the cell's interior, such as on the endoplasmic reticulum or nuclear membrane.